3-Fluoro-2-methoxyphenacyl bromide

概要

説明

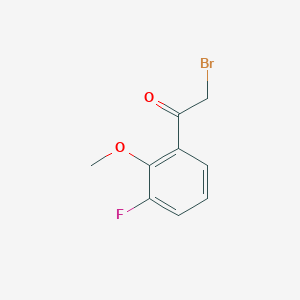

3-Fluoro-2-methoxyphenacyl bromide is a chemical compound that belongs to the class of phenacyl bromides. It is commonly used in organic synthesis as a reagent for the protection of hydroxyl groups in organic compounds . The compound has a molecular formula of C9H8BrFO2 and a molecular weight of 247.06 g/mol .

準備方法

The synthesis of 3-Fluoro-2-methoxyphenacyl bromide typically involves the bromination of 3-Fluoro-2-methoxyacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

化学反応の分析

3-Fluoro-2-methoxyphenacyl bromide undergoes various types of chemical reactions, including:

科学的研究の応用

Organic Synthesis

3-Fluoro-2-methoxyphenacyl bromide serves as an important building block in organic synthesis. Its unique reactivity enables the formation of various derivatives that can be utilized in the development of more complex molecules.

Pharmaceutical Applications

This compound has been studied for its role as an alkylating agent, which can stabilize active metabolites of certain drugs during storage and processing. For example, it has shown potential in stabilizing clopidogrel, a widely used antiplatelet medication, ensuring its efficacy remains intact over time.

Anticancer Research

Research indicates that compounds with similar structures to this compound may inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition could lead to reduced proliferation of cancerous cells, making it a candidate for further exploration in anticancer therapies.

Biochemical Interactions

Docking studies have suggested that this compound binds effectively to specific sites on enzymes involved in nucleotide metabolism. This interaction may influence enzyme activity, thereby affecting cellular processes related to DNA replication and repair.

Case Study 1: Drug Stabilization

In a study examining the stabilization of clopidogrel metabolites, researchers found that the incorporation of this compound significantly improved the stability of active drug forms under various storage conditions. This finding is crucial for enhancing the shelf-life and efficacy of pharmaceutical formulations.

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent targeting ribonucleotide reductase pathways.

作用機序

The mechanism of action of 3-Fluoro-2-methoxyphenacyl bromide involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further transformations depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions employed .

類似化合物との比較

3-Fluoro-2-methoxyphenacyl bromide can be compared with other similar compounds such as:

2-Bromo-3’-fluoro-2’-methoxyacetophenone: This compound has a similar structure but differs in the position of the bromine atom.

2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one: This is another structural isomer with different reactivity and applications.

2-(Bromoacetyl)-6-fluoroanisole: This compound has a similar functional group but differs in the substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions .

生物活性

3-Fluoro-2-methoxyphenacyl bromide is an aromatic organic compound with the molecular formula C10H10BrF O2. It features a phenacyl group substituted with a methoxy group and a fluorine atom, which influences its chemical reactivity and biological properties. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an alkylating agent.

- Molecular Formula : C10H10BrF O2

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as methanol

The presence of fluorine enhances the electrophilicity of the compound, making it more reactive in various chemical transformations compared to non-fluorinated analogs. This unique structure allows this compound to stabilize drug metabolites effectively, particularly in pharmacological contexts.

Alkylating Agent

This compound exhibits notable biological activity as an alkylating agent. Alkylating agents are known for their ability to form covalent bonds with nucleophilic sites on biomolecules, including DNA and proteins, which can lead to various biological effects.

- Mechanism of Action : The compound can react with cellular macromolecules, influencing their function and stability. Its alkylating properties raise concerns regarding potential toxicity and mutagenicity, necessitating careful evaluation in therapeutic contexts.

Pharmacological Applications

- Stabilization of Drug Metabolites : Research indicates that this compound plays a role in stabilizing active metabolites of drugs like clopidogrel in human plasma. This stabilization is crucial for maintaining the efficacy of pharmaceuticals during storage and processing .

- Anticancer Potential : Compounds similar to this compound have shown promise in anticancer research. For instance, they may target ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells . This mechanism suggests potential applications in developing cancer therapies.

Interaction Studies

Docking studies have suggested that this compound may bind effectively to specific sites on enzymes involved in nucleotide metabolism. This binding could influence enzyme activity and subsequently affect drug metabolism and efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methoxyphenacyl bromide | C10H10BrO2 | Lacks fluorine; used similarly as a reagent |

| 2-Fluoro-4-methoxyphenacyl bromide | C10H10BrF O2 | Similar structure but different position of methoxy group |

| 4-Methoxyphenacyl bromide | C10H11BrO2 | Does not contain fluorine; useful in organic synthesis |

The presence of the fluorine atom in this compound enhances its electrophilicity compared to similar compounds, making it more reactive in certain chemical transformations .

Case Studies and Research Findings

Research has highlighted several case studies examining the biological activity of this compound:

- Stabilization Studies : A study demonstrated that the compound effectively stabilizes clopidogrel's active metabolite under physiological conditions, which is essential for its therapeutic efficacy .

- Anticancer Research : Investigations into similar compounds revealed their ability to inhibit ribonucleotide reductase, leading to reduced proliferation of cancer cells. Further studies are needed to assess the specific impact of this compound on this enzyme .

特性

IUPAC Name |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXWUZXZXRQRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。